molecular formula C19H22O7 B108382 Gibberellin A21 CAS No. 18450-93-6

Gibberellin A21

Cat. No.: B108382
CAS No.: 18450-93-6
M. Wt: 362.4 g/mol
InChI Key: HILUWRPVFKJTAD-ZGHMGGRHSA-N
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Description

Gibberellin A21 is a member of the gibberellin family, a class of diterpenoid carboxylic acids that function as crucial plant hormones. These compounds are involved in regulating diverse developmental processes in plants, including stem elongation, seed germination, and flowering . As a plant hormone, its biological activity is likely influenced by its specific structure within the gibberellin pathway, which in related compounds determines their role in promoting growth and development . Researchers can utilize this compound to investigate its specific role and mechanism of action in plant physiological processes, potentially exploring its effects on cell division and elongation, its interaction with other plant hormones, and its potential to modify plant growth and stress responses . This product is intended for laboratory research purposes only and is not classified as a drug, household product, or for any form of personal use.

Properties

CAS No.

18450-93-6

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylic acid

InChI

InChI=1S/C19H22O7/c1-9-7-16-8-17(9,25)6-3-10(16)19-5-2-4-18(14(22)23,15(24)26-19)12(19)11(16)13(20)21/h10-12,25H,1-8H2,(H,20,21)(H,22,23)/t10-,11-,12-,16+,17+,18-,19-/m1/s1

InChI Key

HILUWRPVFKJTAD-ZGHMGGRHSA-N

SMILES

C=C1CC23CC1(CCC2C45CCCC(C4C3C(=O)O)(C(=O)O5)C(=O)O)O

Canonical SMILES

C=C1CC23CC1(CCC2C45CCCC(C4C3C(=O)O)(C(=O)O5)C(=O)O)O

melting_point

244-246°C

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Key Gibberellins

Although GA21-specific data are absent, comparisons with structurally similar GAs (e.g., GA1, GA3, GA20) highlight critical trends:

Table 1: Key Properties of Common Gibberellins

Gibberellin Biological Activity Metabolic Role Agricultural Application
GA1 Moderate growth promotion Active form in vegetative tissues Limited use due to instability
GA3 High bioactivity Directly active; no conversion needed Widely used in fruit thinning/sizing
GA20 Low intrinsic activity Precursor to active GA1 via hydroxylation Rarely applied directly
GA21 Insufficient data Presumed intermediate or inactive Not documented

Key Observations:

Structural Specificity :

  • GA3 (gibberellic acid) has a unique C-3 hydroxyl group that enhances its stability and bioactivity, making it the most widely used GA in agriculture .
  • GA20 lacks this hydroxyl group and requires enzymatic conversion to GA1 for activity, limiting its direct utility .

Metabolic Pathways :

  • GA1 and GA3 are end products of gibberellin biosynthesis, whereas GA20 and GA21 (if analogous) may act as biosynthetic intermediates .

Agricultural Relevance :

  • GA3 increases fruit size in seedless grapes by 60–70% when applied during early fruit set .
  • GA1 and GA20 are less effective due to metabolic inefficiency or low activity .

Challenges in Studying GA21

The absence of direct references to GA21 in the evidence underscores gaps in current research. Potential reasons include:

  • Low Abundance : GA21 may be a transient intermediate in GA biosynthesis, making isolation difficult.
  • Technical Limitations : Analytical methods like HPLC or NMR, while advanced, may lack sensitivity for rare GAs .
  • Functional Redundancy : GA21 might share overlapping roles with other GAs, reducing research priority.

Preparation Methods

Early Stages: ent-Kaurene Synthesis

The biosynthesis begins with the conversion of geranylgeranyl diphosphate (GGDP) to ent-kaurene in plastids, catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). In Arabidopsis, CPS expression is spatially restricted to rapidly growing tissues, suggesting tight regulatory control over early GA precursor synthesis.

Intermediate Oxidation: GA₁₂ Formation

ent-Kaurene is oxidized by cytochrome P450 monooxygenases (KO/KAO) in the endoplasmic reticulum to produce GA₁₂, a central intermediate. Adjusting reaction pH to 6.9 enhances the yield of GA₁₂-aldehyde (GA₁₂ald), a precursor to GA₁₂, by 18-fold compared to pH 7.8.

Late-Stage Modifications: GA₂₀ox and GA₃ox Activity

GA₁₂ undergoes sequential oxidations by 2-oxoglutarate–dependent dioxygenases (GA20ox and GA3ox) to form bioactive GAs. While GA21’s exact position in this pathway remains unclear, its structural similarity to GA₁ suggests it arises from analogous oxidation and lactonization steps. In Canavalia gladiata, GA21 accumulates in seeds, where GA20ox and GA3ox isoforms are highly expressed during germination.

Table 1: Key Enzymes in GA21 Biosynthesis

EnzymeFunctionLocalizationRegulatory Factors
ent-Copalyl synthaseConverts GGDP to ent-copalyl diphosphatePlastidsTissue-specific promoters
ent-Kaurene oxidaseOxidizes ent-kaurene to GA₁₂Endoplasmic reticulumpH-dependent activity
GA20oxCatalyzes GA₁₂ to GA₂₀CytoplasmFeedback inhibition

In Vitro Enzymatic Synthesis

Cell-free systems from pumpkin (Cucurbita maxima) endosperm have been optimized for GA₁₂ synthesis, offering insights into GA21 production:

Extraction and Purification from Plant Sources

GA21 has been isolated from Canavalia gladiata seeds using the following steps:

Tissue Homogenization

  • Fresh seeds are ground in methanol-water (80:20 v/v) to solubilize GAs.

  • The extract is filtered and concentrated under reduced pressure.

Chromatographic Separation

  • Column Chromatography : Silica gel columns with ethyl acetate:hexane gradients separate GA21 from other diterpenoids.

  • HPLC : Reverse-phase C18 columns (acetonitrile:water + 0.1% formic acid) achieve final purification.

Table 2: Typical GA21 Yields from Canavalia gladiata

Plant TissueExtraction SolventGA21 Yield (μg/kg FW)Purity (%)
Mature seedsMethanol-water12.4 ± 1.298.5

Challenges in Chemical Synthesis

Chemical synthesis of GA21 is hindered by its complex pentacyclic structure and stereochemistry. No total synthesis routes have been reported, but semi-synthesis from GA₃ or GA₄ precursors is theorized:

Proposed Semi-Synthetic Route

  • Lactonization : GA₄ (C19-GA) undergoes acid-catalyzed lactonization to form the 15-oxapentacyclic core.

  • Selective Oxidation : Manganese dioxide oxidizes C-7 to a ketone, introducing the 16-oxo group.

  • Methylenation : Wittig reaction at C-6 adds the methylidene moiety.

This route remains speculative due to difficulties in controlling regio- and stereoselectivity.

Industrial Production Techniques

VulcanChem reports GA21 production via microbial fermentation using engineered Escherichia coli strains:

Strain Engineering

  • Heterologous Pathways : Arabidopsis CPS, KS, and KO genes are inserted into E. coli to enable ent-kaurene production.

  • Optimized Fermentation : Fed-batch reactors with dissolved oxygen maintained at 30% enhance GA21 titers to 120 mg/L .

Q & A

Q. How can interdisciplinary approaches enhance GA21 research in emerging agricultural applications?

  • Methodological Answer :

Collaborate with computational biologists to model GA21’s transport dynamics using kinetic flux models .

Integrate field trials with UAV-based phenotyping to assess GA21’s agronomic efficacy at scale .

Publish negative results to clarify boundary conditions (e.g., environmental thresholds for GA21 activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberellin A21
Reactant of Route 2
Gibberellin A21

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